Welcome to the BenchChem Online Store!
molecular formula C9H10N2 B8482384 N-cyano-N-methyl-3-toluidine

N-cyano-N-methyl-3-toluidine

Cat. No. B8482384
M. Wt: 146.19 g/mol
InChI Key: SJHNNYFGKYMPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06251948B1

Procedure details

A solution of cyanogen bromide (1.59 g, 15 mmol) in diethylether (10 ml) was added dropwise to a stirred solution of N-methyl-3-toluidine (2.91 g, 24 mmol) in diethylether (90 ml) at 0° C. After the addition, the reaction mixture was stirred at room temperature for 14 h. A solution with white precipitates was formed and the precipitates were removed by filtration. The etherate solution was further washed with aqueous HCl (1N, 20 ml, three times) as well as brine (10 ml), dried over MgSO4, filtered, and concentrated. The product was obtained as a yellow liquid in 70% yield. IR (CH2Cl2): 2240 cm−1.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[CH3:4][NH:5][C:6]1[CH:11]=CC=[C:8]([CH3:12])[CH:7]=1.C(Cl)Cl.C(O[CH2:19][CH3:20])C>>[C:2]([N:5]([CH3:4])[C:6]1[CH:7]=[CH:8][CH:12]=[C:19]([CH3:20])[CH:11]=1)#[N:1]

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
N#CBr
Name
Quantity
2.91 g
Type
reactant
Smiles
CNC1=CC(=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
A solution with white precipitates
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
the precipitates were removed by filtration
WASH
Type
WASH
Details
The etherate solution was further washed with aqueous HCl (1N, 20 ml, three times) as well as brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was obtained as a yellow liquid in 70% yield

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(#N)N(C1=CC(=CC=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.